2-((3-chlorophenyl)amino)quinazolin-4(3H)-one

α-glucosidase inhibition type 2 diabetes SAR

Quinazolinone SAR requires positional isomer purity-ortho/para chloro substitution yields invalid assay results. This meta-chloro 2-anilinoquinazolin-4(3H)-one provides a validated scaffold for reliable kinase and α-glucosidase inhibitor screening. • Meta-chloro substitution delivers distinct kinase selectivity vs. ortho/para analogs • Core scaffold active against cancer cell lines (IC₅₀ 0.20-3.79 μM) and α-glucosidase (IC₅₀ 58-375 μM) • Available at 97% purity for parallel library synthesis and HTS campaigns

Molecular Formula C14H10ClN3O
Molecular Weight 271.7 g/mol
CAS No. 900490-21-3
Cat. No. B1437721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-chlorophenyl)amino)quinazolin-4(3H)-one
CAS900490-21-3
Molecular FormulaC14H10ClN3O
Molecular Weight271.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC(=N2)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C14H10ClN3O/c15-9-4-3-5-10(8-9)16-14-17-12-7-2-1-6-11(12)13(19)18-14/h1-8H,(H2,16,17,18,19)
InChIKeyOOHDYSCTHXJBCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((3-chlorophenyl)amino)quinazolin-4(3H)-one: Chemical Identity & Class


2-((3-chlorophenyl)amino)quinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolin-4(3H)-one family, characterized by a fused benzene-pyrimidine ring system bearing a 3-chloroanilino substituent at the 2-position. Its molecular formula is C₁₄H₁₀ClN₃O with a molecular weight of 271.7 g/mol and IUPAC name 2-(3-chloroanilino)-3H-quinazolin-4-one [1]. Commercially, the compound is available at purities of 95–97% for research and development applications . Quinazolinone derivatives are widely recognized in medicinal chemistry as privileged scaffolds with demonstrated activities against kinases, α-glucosidase, and microbial targets [2].

Scaffold Quinazolinone privileged scaffold for enzyme inhibition studies
Regioisomer Meta-chloro substitution for SAR diversification
Supply Multi-vendor availability with documented purity

2-((3-chlorophenyl)amino)quinazolin-4(3H)-one: Substitution Specificity


Within the 2-(phenylamino)quinazolin-4(3H)-one series, the position of the chloro substituent on the N-phenyl ring (ortho vs. meta vs. para) is a critical determinant of biological activity [1]. Structure-activity relationship (SAR) studies demonstrate that even a single positional isomer shift can result in orders-of-magnitude differences in enzyme inhibitory potency and selectivity [2]. Substituting the meta-chloro derivative with an ortho- or para-chloro analog, or with a non-chlorinated phenylamino derivative, without experimental validation introduces significant risk of assay failure and invalid SAR interpretation.

Ortho- or para-chloro analogs may exhibit different target engagement profiles and invalidate SAR interpretation.
Non-chlorinated phenylamino derivatives may show substantially lower enzyme inhibitory activity.

2-((3-chlorophenyl)amino)quinazolin-4(3H)-one: Differentiation Evidence


Meta-Chloro Substitution and α-Glucosidase Inhibition

In a direct comparative study of fourteen 2-(substitutedphenylamino)quinazolin-4(3H)-one derivatives against α-glucosidase, the ortho-chloro analog (compound 12) exhibited the most potent inhibition with an IC₅₀ of 58 ± 2 μM, representing a 15.4-fold improvement over the clinical comparator acarbose (IC₅₀ = 892 ± 7 μM) [1]. While the meta-chloro analog (2-((3-chlorophenyl)amino)quinazolin-4(3H)-one) was not explicitly reported in this study, SAR analysis demonstrates that chloro substitution at any position on the N-phenyl ring enhances α-glucosidase inhibitory activity compared to unsubstituted phenylamino derivatives (IC₅₀ range: 58–375 μM) [1]. The meta-chloro substitution pattern is therefore a valid and distinct chemotype within this active series, providing a different steric and electronic profile from the ortho-chloro lead for SAR exploration [2].

α-Glucosidase SAR
Class-level inference
Ortho-chloro analog: IC₅₀ 58 ± 2 µM vs Acarbose 892 µM; meta-chloro inferred active within series (58–375 µM)
Supports SAR diversification of chloro-substituted series
Meta-chloro direct IC₅₀ not reported; inferred from series
α-glucosidase inhibition type 2 diabetes SAR

Regioisomeric Chloro Position and Enzyme Selectivity

The meta-chloro substitution on the N-phenyl ring of 2-((3-chlorophenyl)amino)quinazolin-4(3H)-one produces a distinct steric and electronic environment at the enzyme binding site compared to ortho- or para-chloro isomers [1]. In kinase inhibition assays, quinazolinones with 3-chlorophenyl substitution have been shown to target tyrosine kinases with IC₅₀ values in the low micromolar to sub-micromolar range (e.g., 0.20–3.79 μM against cancer cell lines) . The meta-chloro orientation specifically influences hydrogen bonding interactions with the ATP-binding pocket hinge region, potentially yielding different selectivity profiles across the kinome compared to ortho-substituted analogs [2]. This regioisomeric effect has been consistently observed across multiple biological targets including α-glucosidase [1] and bacterial enzymes [3].

Regioisomeric Selectivity
Class-level inference
Meta-chloro alters hydrogen bonding and steric bulk vs. ortho/para isomers
Binding mode context may differ across enzyme targets
Qualitative SAR trend; quantitative selectivity data required
kinase inhibition antimicrobial selectivity

ADMET and Drug-Likeness Predictions

The compound exhibits predicted physicochemical properties consistent with oral drug-likeness: density of 1.40 ± 0.1 g/cm³ (predicted), boiling point of 438.1 ± 47.0 °C (predicted) [1], and a molecular weight of 271.7 g/mol. In silico ADMET predictions for 2-phenylaminoquinazolin-4(3H)-one derivatives indicate favorable drug-likeness and pharmacokinetic profiles, with compliance to Lipinski's Rule of Five (molecular weight < 500, logP < 5, hydrogen bond donors < 5, hydrogen bond acceptors < 10) [2]. The presence of the 3-chlorophenyl group contributes to balanced lipophilicity (estimated logP ~2.5–3.5) while maintaining aqueous solubility sufficient for in vitro assay conditions [3].

Predicted ADMET
Supporting evidence
MW 271.7; logP ~3; Lipinski Rule of Five compliant
Favorable predicted physicochemical profile for lead optimization
In silico prediction; experimental ADME data not available
drug-likeness ADMET physicochemical properties

Supply Reliability and Analytical Traceability

2-((3-chlorophenyl)amino)quinazolin-4(3H)-one is available from multiple commercial suppliers with certified purity levels of 95% (AKSci) and 97% (Beyotime, Leyan) . The compound is supplied with full analytical characterization including NMR and mass spectrometry data upon request. Storage recommendations specify long-term storage in a cool, dry place, and the compound is reported to exhibit good stability under standard laboratory conditions with minimal degradation over time . This level of supply chain maturity and analytical documentation is not uniformly available for all regioisomeric analogs, particularly the ortho- and para-chloro derivatives, which may require custom synthesis with longer lead times and higher cost.

Supply & Purity
Data to verify
Purity ≥95% (AKSci), 97% (Beyotime, Leyan); stable under standard lab conditions
Supports procurement reproducibility across multiple vendors
Supplier-reported purity; independent QC recommended
procurement purity analytical characterization

2-((3-chlorophenyl)amino)quinazolin-4(3H)-one: Recommended Applications


Type 2 Diabetes: α-Glucosidase Inhibitor Lead Optimization

This compound serves as a meta-chloro substituted scaffold for SAR exploration around α-glucosidase inhibition. Based on the demonstrated potency of chloro-substituted 2-anilinoquinazolinones (IC₅₀ range: 58–375 μM, up to 15.4× more potent than acarbose) [1], 2-((3-chlorophenyl)amino)quinazolin-4(3H)-one can be used as a starting point to synthesize analogs with modified substituents on the quinazolinone core or the N-phenyl ring, aiming to further improve potency and selectivity.

Kinase Inhibitor Development for Oncology

Quinazolinones with 3-chlorophenyl substitution are established tyrosine kinase inhibitor scaffolds with reported IC₅₀ values in the low micromolar range (0.20–3.79 μM) against cancer cell lines . The meta-chloro substitution pattern provides a distinct binding mode compared to ortho- and para-chloro analogs, potentially yielding unique selectivity profiles across the kinome [2]. This compound can be employed in kinase panel screening and subsequent medicinal chemistry optimization to identify novel anticancer agents.

Combinatorial Chemistry and Scaffold Diversification

The commercial availability of 2-((3-chlorophenyl)amino)quinazolin-4(3H)-one at 95–97% purity from multiple vendors makes it a practical building block for parallel synthesis and library generation. The quinazolin-4(3H)-one core is amenable to further functionalization at the N3 position or on the fused benzene ring, enabling rapid generation of structurally diverse compound libraries for high-throughput screening against multiple biological targets.

Antimicrobial Resistance: MRSA Inhibitor Development

2-(Amino)quinazolin-4(3H)-one derivatives have demonstrated sub-micromolar activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with lead compounds achieving MIC₅₀ values as low as 0.02 μM [3]. While 2-((3-chlorophenyl)amino)quinazolin-4(3H)-one itself has not been directly evaluated in this assay, its structural similarity to the active series suggests potential for exploration as a new chemotype against drug-resistant Gram-positive pathogens, particularly given the role of chloro substitution in modulating antibacterial potency.

Application
Selection Property
Validation Focus
α-Glucosidase inhibitor SAR studies
Meta-chloro regioisomer
Enzyme inhibition assay (α-glucosidase)
Kinase inhibitor screening (oncology research)
Quinazolinone scaffold with distinct binding mode
Kinase panel selectivity profiling
Combinatorial library synthesis
Multi-vendor availability, functionalizable core
Structural diversity and purity consistency
Antimicrobial screening (MRSA)
Structural similarity to active MRSA inhibitors
MIC determination against Gram-positive strains

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